Tween 20

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water, alcohol, ethyl acetate, methanol, dioxane; insoluble in mineral oil, mineral spirits

Synonyms

Canonical SMILES

Solubilization and Emulsification

Solubilization

Polysorbate 20's ability to act as a solubilizing agent allows researchers to dissolve hydrophobic (water-insoluble) molecules in aqueous solutions. This is crucial for studying various compounds, including drugs, lipids, and membrane proteins, which often have limited water solubility.

Emulsification

It also functions as an effective emulsifier, enabling the creation of stable mixtures of two immiscible liquids, such as oil and water. This property is valuable for preparing emulsions for biological assays, investigating interactions between different phases, and formulating delivery systems for drugs and other biomolecules. Source: National Center for Biotechnology Information. PubChem Compound Summary for Polysorbate 20. [PubChem, National Institutes of Health: ]

Enzyme-Linked Immunosorbent Assay (ELISA)

- Blocking Agent: Polysorbate 20 plays a vital role in ELISA by acting as a blocking agent. It binds to the unoccupied well surface of the ELISA plate, preventing non-specific binding of antibodies or other molecules that could interfere with the assay's accuracy. [Source: T. J. Guilbault (Ed.), Handbook of Enzymatic Methods of Analysis (Vol. 6, pp. 479-504). Marcel Dekker, Inc.()]

Cell Culture Applications

- Maintaining Cell Integrity: Polysorbate 20 can be used in cell culture applications to minimize cell attachment to culture flasks or dishes. This allows researchers to harvest unattached cells for further analysis or manipulation. Additionally, its low toxicity makes it suitable for various cell culture experiments. [Source: M. N. Jones & J. M. Rae, A handbook of laboratory solutions. Cambridge University Press.()]

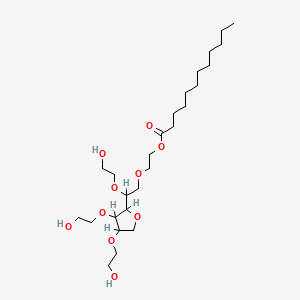

Tween 20, also known as polysorbate 20, is a nonionic surfactant widely used in various industries due to its emulsifying, dispersing, and solubilizing properties. It is formed through the ethoxylation of sorbitan monolaurate, which involves adding ethylene oxide to the sorbitan backbone. The resulting compound consists of a hydrophilic polyethylene glycol chain with 20 repeat units and a hydrophobic dodecanoic acid tail. Tween 20 appears as a lemon to amber-colored oily liquid, with a molecular weight of approximately 522.7 g/mol and a hydrophilic-lipophilic balance (HLB) value of 16, indicating its ability to stabilize oil-in-water emulsions .

The primary mechanism of action of Polysorbate 20 is through its surfactant properties. The hydrophobic tail interacts with hydrophobic molecules, while the hydrophilic head interacts with water molecules. This allows Polysorbate 20 to:

- Emulsify: By surrounding oil droplets with its amphiphilic structure, preventing them from coalescing (forming larger droplets) and creating a stable emulsion [].

- Solubilize: By forming micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic outer shell. Hydrophobic molecules can be incorporated into the micelle core, making them soluble in water [].

- Mild skin irritation: Prolonged or repeated exposure to concentrated solutions may cause skin irritation in some individuals.

- Eye irritation: Contact with eyes may cause temporary irritation.

- Genotoxicity: Some studies suggest potential genotoxic effects (damage to genetic material) at high doses. However, the relevance of these findings to human health is unclear and requires further investigation.

The primary chemical reaction involving Tween 20 is its formation through the ethoxylation of sorbitan monolaurate. This process includes:

- Ethoxylation: Ethylene oxide reacts with sorbitan to produce the polyoxyethylene chain.

- Esterification: The lauric acid component is esterified to the sorbitan backbone.

These reactions yield a compound that can interact with various substances due to its amphiphilic nature, allowing it to modify interfacial tension and stabilize emulsions .

Tween 20 exhibits several biological activities, making it valuable in biotechnological applications:

- Immunoassays: It is commonly used as a washing agent in techniques like Western blotting and enzyme-linked immunosorbent assays (ELISAs), where it helps reduce nonspecific antibody binding .

- Cell Lysis: Tween 20 can lyse mammalian cells at low concentrations, facilitating protein extraction and analysis.

- Stabilization: It stabilizes proteins in solution, making it useful in various biochemical assays and pharmaceutical formulations .

The synthesis of Tween 20 primarily involves two steps:

- Formation of Sorbitan Monolaurate: Sorbitan is esterified with lauric acid to form sorbitan monolaurate.

- Ethoxylation: Ethylene oxide is added under controlled conditions to produce polysorbate 20, characterized by its polyethylene glycol chains.

This method allows for the production of Tween 20 with specific properties tailored for various applications .

Tween 20 has a broad range of applications across different sectors:

- Food Industry: Used as an emulsifier and stabilizer in food products.

- Pharmaceuticals: Acts as an excipient in drug formulations, helping to stabilize emulsions and suspensions.

- Cosmetics: Commonly found in lotions, creams, and shampoos due to its moisturizing properties.

- Agriculture: Functions as an adjuvant in pesticide formulations, enhancing the efficacy and safety of active ingredients .

- Biotechnology: Utilized in laboratory settings for immunoassays and protein stabilization .

Studies have shown that Tween 20 can interact with various biological molecules, influencing their behavior in solution. For example:

- Protein Binding: Tween 20 can bind to proteins such as bovine serum albumin (BSA), affecting their stability and activity.

- Membrane Proteins: It serves as a solubilizing agent for membrane proteins, facilitating their study in biochemical assays .

These interactions are crucial for understanding how Tween 20 functions in different biological contexts.

Tween 20 belongs to a class of compounds known as polysorbates. Here are some similar compounds along with their unique features:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Polysorbate 80 | Polyoxyethylene (20) sorbitan monooleate | Higher lipophilicity; used for oil-in-water emulsions |

| Polysorbate 60 | Polyoxyethylene (20) sorbitan monostearate | Used primarily in food applications; lower HLB value |

| Polysorbate 40 | Polyoxyethylene (20) sorbitan monopalmitate | Less common; used for specific emulsification tasks |

Tween 20 is distinguished by its high hydrophilicity and effectiveness as an emulsifier for oil-in-water systems, making it particularly useful in food and pharmaceutical applications .

Physical Description

liquid

Liquid

Color/Form

XLogP3

Density

Odor

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1808 of 1955 companies (only ~ 7.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Polysorbates 20 and 80 (Tween 20 and Tween 80) are used in the formulation of biotherapeutic products for both preventing surface adsorption and as stabilizers against protein aggregation. The polysorbates are amphipathic, nonionic surfactants composed of fatty acid esters of polyoxyethylene sorbitan being polyoxyethylene sorbitan monolaurate for polysorbate 20 and polyoxyethylene sorbitan monooleate for polysorbate 80. The polysorbates used in the formulation of biopharmaceuticals are mixtures of different fatty acid esters with the monolaurate fraction of polysorbate 20 making up only 40-60% of the mixture and the monooleate fraction of polysorbate 80 making up >58% of the mixture. The polysorbates undergo autooxidation, cleavage at the ethylene oxide subunits and hydrolysis of the fatty acid ester bond. Autooxidation results in hydroperoxide formation, side-chain cleavage and eventually formation of short chain acids such as formic acid all of which could influence the stability of a biopharmaceutical product...

The synthesis, the physicochemical characterization and the biological evaluation of three novel pH-sensitive systems prepared derivatizing polysorbate 20 (Tween 20) with glycine, N-methyl-glycine and N,N-dimethyl-glycine (TW20-GLY, TW20-MMG and TW20-DMG) /is described/. These derivatives form pH-sensitive vesicles and translocate small molecules into cells. The reported systems are efficient drug delivery systems for human hepatoblastoma cells.

/Experimental Therapy/ /Investigators/ studied the effects of Polysorbates 20 and 80 in 13 patients with bile salt-deficient steatorrhea, 8 of whom received Polysorbate 80 and 5 Polysorbate 20. When 2 g were administered three times a day, the Polysorbates increased micellization of ingested fat and improved fat absorption. Therapy reduced steatorrhea in 10 of the 13 patients.

MeSH Pharmacological Classification

Mechanism of Action

... The hemolytic action of Polysorbates 20, 40, 60, and 80 on human erythrocytes was measured and correlated with the physical properties of the surfactants. The hemolytic power depended on the mutual effect of the hydrophobic and hydrophilic fragments of the polysorbate molecule and did not depend on the hydrophile-lipophile balance as such. It was suggested that the role of the polyoxyethylene moiety in the action of the polysorbates on membranes lies with its effect on the relative lipophilicity of the compound. The polyoxyethylene fragment may have also interacted with surface components when the molecule was adsorbed onto the membrane. It was concluded that the lysis of erythrocytes by the polysorbates was caused not by the destruction of the membrane but by some rearrangement of the membrane structure accompanying adsorption of the surfactant.

The effects of the polysorbates on mitochondrial respiration seem to reflect a direct action on the ferrocytochrome C step in the electron transport chain of oxidative phosphorylation. The addition of Polysorbate 80 to suspensions of liver mitochondria from normal and tumor-bearing rats led to an increase in the activity of succinate-cytochrome C reductase in one study and an increase in the activity of cytochrome C oxidase in another. The activation of cytochrome C oxidase by the polysorbates is well documented. They have been shown to reversibly convert cytochrome oxidase from an inactive to an active coupling state by providing a suitable environment for the most active conformational state. This effect was pH independent when demonstrated with purified cytochrome oxidase.

Impurities

Other CAS

9005-64-5

Drug Warnings

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives

Food Additives -> EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Emulsifying; Surfactant

Methods of Manufacturing

TWEEN TYPE MATERIALS ARE DERIVED FROM SPAN PRODUCTS BY ADDING POLYOXYETHYLENE CHAINS TO THE NONESTERIFIED HYDROXYLS. /SPAN & TWEEN/

...OBTAINED BY ESTERIFICATION OF SORBITOL...WITH ONE OR THREE MOLECULES OF A FATTY ACID (STEARIC, LAURIC, OLEIC, PALMITIC) UNDER CONDITIONS WHICH CAUSE SPLITTING OUT OF WATER FROM SORBITOL, LEAVING SORBITAN. ABOUT 20 MOLES OF ETHYLENE OXIDE PER MOLE OF SORBITOL ARE USED IN CONDENSATION... /POLYSORBATE/

Polysorbates are prepared from sorbitol in a three-step process. Water is initially removed from the sorbitol to form a sorbitan (a cyclic sorbitol anhydride). The sorbitan is then partially esterified with a fatty acid, such as oleic or stearic acid, to yield a hexitan ester. Finally, ethylene oxide is chemically added in the presence of a catalyst to yield the polysorbate.

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs.: ACTIVE

NONIONIC SURFACE ACTIVE AGENTS, COMPLEX ESTERS, & ESTER-ETHERS, THEIR CHEMICAL STARTING POINT BEING HEXAHYDRIC ALCOHOLS, ALKYLENE OXIDES, & FATTY ACIDS. /SPAN & TWEEN/

THE HYDROPHILIC CHARACTER IS SUPPLIED BY FREE HYDROXYL & OXYETHYLENE GROUPS, WHILE THE LIPOPHILE PORTION IS FOUND IN LONG CHAIN FATTY ACID USED. /SPAN & TWEEN/

IMPORTANT FOOD ADDITIVE FUNCTIONAL CLASSES, SIGNIFICANT EXAMPLES, & TYPICAL LEVELS OF USE: POLYOXYETHYLENESORBITAN FATTY ESTERS: LEVEL OF USE: 0.4%.

APPLICATIONS (VET): SURFACTANTS. THESE REPRESENT A WIDE VARIETY OF POLYOXYETHYLENE SORBITAN ESTERS & ARE EASILY IDENTIFIED BY A NUMBERING SYSTEM. /POLYSORBATES/

For more General Manufacturing Information (Complete) data for POLYOXYETHYLENE SORBITAN MONOPALMITATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

GAS-LIQUID CHROMATOGRAPHY DETECTED 86.4% PALMITIC ACID & 10.2% STEARIC ACID IN TWEEN 40.

Storage Conditions

Interactions

Stability Shelf Life

Polysorbates are stable to electrolytes and weak acids and bases; gradual saponification occurs with strong acids and bases. The oleic esters are sensitive to oxidation. Polysorbates are hygroscopic and should be examined for water content prior to use and dried if necessary. Also, in common with other polyoxyethylene surfactants, prolonged storage can lead to the formation of peroxides.